molecular formula C15H14N6 B242165 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile

5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile

Cat. No. B242165
M. Wt: 278.31 g/mol
InChI Key: LZEKGOIYIGHSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile, also known as PTQ, is a heterocyclic compound with potential applications in the field of medicinal chemistry. PTQ is a relatively new compound, and its properties and potential applications are still being studied. In

Mechanism of Action

The mechanism of action of 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile is not fully understood. It is believed to work by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. In cancer cells, 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile is believed to induce apoptosis by activating caspases and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile has been shown to have low toxicity in vitro and in vivo studies. It has been shown to have minimal effects on normal cells, while having significant effects on cancer cells. 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile has also been shown to have minimal effects on important physiological processes, such as blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize, and can be obtained in high purity. It has low toxicity, which makes it a good candidate for in vitro and in vivo studies. However, 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile also has some limitations. It is a relatively new compound, and its properties and potential applications are still being studied. It is also relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile. One direction is to further explore its potential as an antibacterial and antifungal agent. Another direction is to further explore its potential as an anticancer agent, and to study its mechanism of action in more detail. 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile could also be studied for its potential as a photosensitizer in photodynamic therapy. Additionally, more studies could be conducted to explore the limitations and advantages of 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile for lab experiments, and to develop more efficient synthesis methods.

Synthesis Methods

5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile can be synthesized using various methods, including the Pinner reaction, the Vilsmeier-Haack reaction, and the cyclization reaction. The Pinner reaction involves the reaction of 2-chloro-3-nitrobenzonitrile with piperidine in the presence of aluminum chloride. The Vilsmeier-Haack reaction involves the reaction of 2-chloro-3-nitrobenzonitrile with DMF and POCl3, followed by the reaction with piperidine. The cyclization reaction involves the reaction of 2-amino-3-nitrobenzonitrile with piperidine in the presence of acetic acid. These methods have been used to synthesize 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile with varying yields and purity.

Scientific Research Applications

5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antibacterial, antifungal, and anticancer properties. 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile has been tested against various bacterial and fungal strains, and has shown promising results. It has also been tested against various cancer cell lines, and has shown potential as an anticancer agent. 5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile has also been studied for its potential as a photosensitizer in photodynamic therapy.

properties

Product Name

5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

5-piperidin-1-yltetrazolo[1,5-a]quinoline-4-carbonitrile

InChI

InChI=1S/C15H14N6/c16-10-12-14(20-8-4-1-5-9-20)11-6-2-3-7-13(11)21-15(12)17-18-19-21/h2-3,6-7H,1,4-5,8-9H2

InChI Key

LZEKGOIYIGHSGW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C3=NN=NN3C4=CC=CC=C42)C#N

Canonical SMILES

C1CCN(CC1)C2=C(C3=NN=NN3C4=CC=CC=C42)C#N

Origin of Product

United States

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